molecular formula C11H19NO4 B13857058 4-O-tert-butyl 2-O-methyl pyrrolidine-2,4-dicarboxylate CAS No. 1822424-79-2

4-O-tert-butyl 2-O-methyl pyrrolidine-2,4-dicarboxylate

Cat. No.: B13857058
CAS No.: 1822424-79-2
M. Wt: 229.27 g/mol
InChI Key: JTWOXUBLFSMVCK-UHFFFAOYSA-N
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Description

4-O-tert-butyl 2-O-methyl pyrrolidine-2,4-dicarboxylate is a synthetic organic compound with a unique structure that includes a pyrrolidine ring substituted with tert-butyl and methyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-tert-butyl 2-O-methyl pyrrolidine-2,4-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indole.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound.

    Protection: The aldehyde group is reduced with sodium borohydride in methanol to obtain an alcohol, which is then protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Introduction of Formyl Group: A formyl group is introduced into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

    Key Step:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

4-O-tert-butyl 2-O-methyl pyrrolidine-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohols or amines depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA).

    Reduction: Sodium borohydride (NaBH4) in methanol is commonly used for reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted pyrrolidine derivatives .

Scientific Research Applications

4-O-tert-butyl 2-O-methyl pyrrolidine-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-O-tert-butyl 2-O-methyl pyrrolidine-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to active sites or altering the conformation of target molecules. Detailed studies on its mechanism of action are limited, but it is known to participate in reactions that modify biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate
  • tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
  • tert-Butyl 4-acetylpiperidine-1-carboxylate
  • tert-Butyl 3-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate

Uniqueness

4-O-tert-butyl 2-O-methyl pyrrolidine-2,4-dicarboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

1822424-79-2

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

4-O-tert-butyl 2-O-methyl pyrrolidine-2,4-dicarboxylate

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-9(13)7-5-8(12-6-7)10(14)15-4/h7-8,12H,5-6H2,1-4H3

InChI Key

JTWOXUBLFSMVCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(NC1)C(=O)OC

Origin of Product

United States

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